Lipophilicity Differentiation: XLogP3 Comparison with Benzhydryl and 4-Fluorobenzyl Analogs
The target compound exhibits a computed XLogP3 value of 1.0 [1], significantly lower than the benzhydryl analog 1-Benzhydryl-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea (XLogP3 estimated at 3.2 based on molecular formula C18H18N4O2) , and slightly higher than the 4-fluorobenzyl analog (XLogP3 estimated at 0.7 for C11H11FN4O2) [2]. This intermediate lipophilicity suggests a balanced ADME profile, potentially reducing the off-target risks associated with highly lipophilic analogs while maintaining sufficient membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | Benzhydryl analog: XLogP3 ≈ 3.2; 4-Fluorobenzyl analog: XLogP3 ≈ 0.7 |
| Quantified Difference | ΔXLogP3 = −2.2 vs benzhydryl analog; +0.3 vs 4-fluorobenzyl analog |
| Conditions | PubChem computed descriptor (XLogP3-AA algorithm) |
Why This Matters
Lipophilicity is a primary determinant of solubility, metabolic clearance, and CNS penetration; the intermediate XLogP3 of 1.0 positions this compound in the optimal range for oral drug-like properties, unlike the highly lipophilic benzhydryl analog which may face higher metabolic liability.
- [1] PubChem Compound Summary for CID 49723423, computed property XLogP3-AA, National Center for Biotechnology Information. View Source
- [2] Estimated XLogP3 for 1-(4-fluorophenyl)-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea based on molecular formula C11H11FN4O2 using XLogP3 method. View Source
